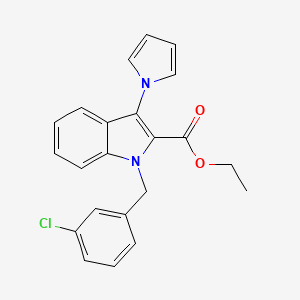

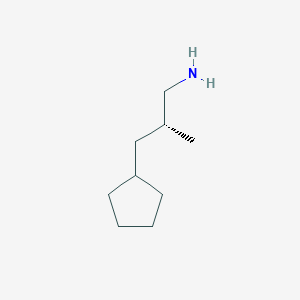

![molecular formula C12H11BrF3NO2 B3000584 2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile CAS No. 1797290-47-1](/img/structure/B3000584.png)

2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile is a useful research compound. Its molecular formula is C12H11BrF3NO2 and its molecular weight is 338.124. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Redox Behavior in Acetonitrile Solutions : A study by Sherman, Lambert, and Pilgram (1974) investigated the redox behavior of various ring systems and their derivatives, including those with bromo, chloro, cyano, nitro, methylsulfonyl, and trifluoromethylsulfonyl groups, in acetonitrile solutions (Sherman, Lambert, & Pilgram, 1974).

Photolysis Studies Involving Acetonitrile : Research by Bales et al. (2001) on alkyl radicals containing two different beta-leaving groups in a mixture of acetonitrile and methanol, examining the formation of olefin cation radicals (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).

Radical Cyanomethylation/Arylation : Pan, Zhang, and Zhu (2015) described a reaction involving acetonitrile as the radical precursor, indicating the versatility of acetonitrile in complex organic synthesis (Pan, Zhang, & Zhu, 2015).

Nuclear Fluorination of Isoxazoles : Stephens and Blake (2004) explored the C-4 fluorination of 3,5-diarylisoxazoles using acetonitrile as a solvent, demonstrating its role in facilitating such reactions (Stephens & Blake, 2004).

Photooxidation Studies : Milano, Hussan, and Vernet (1992) investigated the photooxidations of certain ethers in water and water-acetonitrile mixtures, highlighting acetonitrile's role in photochemical processes (Milano, Hussan, & Vernet, 1992).

Antimicrobial Activity of Bromo-Substituted Compounds : Gadaginamath and Patil (2002) synthesized bromo-substituted compounds and screened them for antimicrobial activities, illustrating the broader implications of such chemical research (Gadaginamath & Patil, 2002).

Halogenodeoxygenation in Acetonitrile : Aneja and Davies (1974) studied the halogenodeoxygenation reactions in acetonitrile, further showcasing its utility in organic chemistry (Aneja & Davies, 1974).

Mechanism of Action

Target of Action

Compounds with similar structures often target proteins or enzymes involved in cellular processes .

Mode of Action

The compound’s interaction with its targets is likely to involve the formation of covalent bonds, given the presence of a nitrile group. This could result in changes to the target’s structure or function . The bromine atom could also participate in halogen bonding, influencing the compound’s interaction with its targets .

Biochemical Pathways

The downstream effects would depend on the specific roles of these targets within the cell .

Pharmacokinetics

Factors such as the compound’s size, polarity, and the presence of functional groups like the nitrile and ether groups could influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it influences. These effects could range from changes in protein function to alterations in cellular signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and thus its ability to interact with its targets .

Properties

IUPAC Name |

2-[3-bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF3NO2/c1-2-18-10-6-8(3-4-17)5-9(13)11(10)19-7-12(14,15)16/h5-6H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUZJGGKJWKHMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)CC#N)Br)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)

![N-(furan-2-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3000510.png)

![5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000511.png)

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3000516.png)

![2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B3000522.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3000524.png)